![molecular formula C20H11N3O4S B5376382 2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5376382.png)
2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the acrylonitrile family, which is known for its diverse range of applications in various fields such as pharmaceuticals, materials science, and organic synthesis. In
作用机制
The mechanism of action of 2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. Additionally, this compound also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile exhibits a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, this compound also exhibits anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
实验室实验的优点和局限性
One of the major advantages of using 2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile in lab experiments is its potent anticancer activity. This compound can be used to study the mechanism of action of various anticancer drugs and to develop new anticancer therapies. However, one of the major limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile. One of the most promising areas of research is the development of new anticancer therapies based on this compound. Additionally, research can be focused on improving the solubility of this compound in aqueous solutions, which can enhance its potential applications in various experimental settings. Furthermore, research can be conducted to explore the potential applications of this compound in other fields such as materials science and organic synthesis.
合成方法
The synthesis of 2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile involves the reaction of 4-amino-2-furylthiazole and 5-(3-nitrophenyl)-2-furylacrylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is purified using column chromatography or recrystallization techniques.
科学研究应用
2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
属性
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O4S/c21-11-14(20-22-17(12-28-20)19-5-2-8-26-19)10-16-6-7-18(27-16)13-3-1-4-15(9-13)23(24)25/h1-10,12H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDNGKCGZSCNCY-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

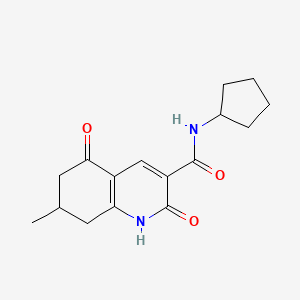

![4-({(2R,5S)-5-[(6-methylpyridazin-3-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5376330.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376332.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5376343.png)
![2-(4H-1,2,4-triazol-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5376347.png)
![2-{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B5376352.png)
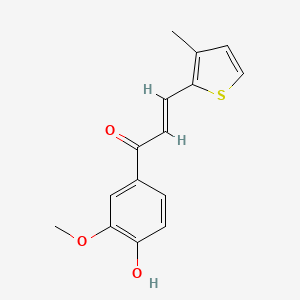
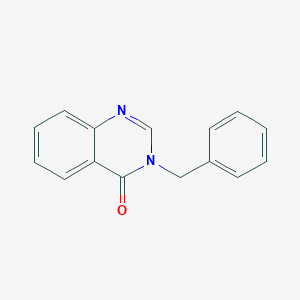
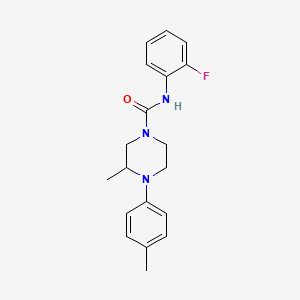
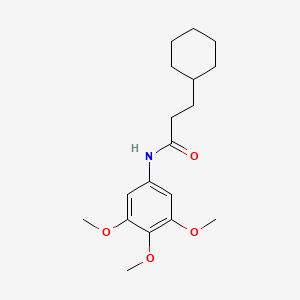
![N'-(3-chlorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5376374.png)
![2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-7-hydroxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B5376376.png)
![methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5376392.png)